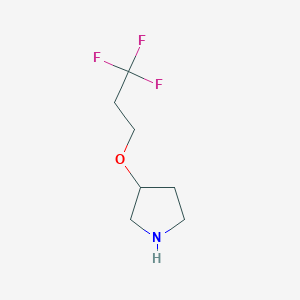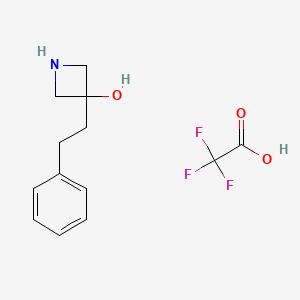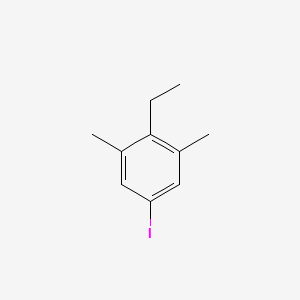
2-Ethyl-5-iodo-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-iodo-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethyl group, an iodine atom, and two methyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-iodo-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethyl-1,3-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-Ethyl-5-iodo-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-ethyl-5-methoxy-1,3-dimethylbenzene when methoxide is the nucleophile.
Oxidation: Products include 2-ethyl-5-iodo-1,3-dimethylbenzoic acid or 2-ethyl-5-iodo-1,3-dimethylbenzaldehyde.
Reduction: The major product is 2-ethyl-1,3-dimethylbenzene.
科学的研究の応用
2-Ethyl-5-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Ethyl-5-iodo-1,3-dimethylbenzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its aromatic ring and substituents.
類似化合物との比較
Similar Compounds
- 2-Iodo-1,3-dimethylbenzene
- 2-Ethyl-1,3-dimethylbenzene
- 5-Iodo-1,3-dimethylbenzene
Uniqueness
2-Ethyl-5-iodo-1,3-dimethylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both an ethyl group and an iodine atom on the benzene ring makes it a valuable intermediate for various synthetic applications.
特性
分子式 |
C10H13I |
|---|---|
分子量 |
260.11 g/mol |
IUPAC名 |
2-ethyl-5-iodo-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H13I/c1-4-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3 |
InChIキー |
RXTZITYZEQIYLH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1C)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



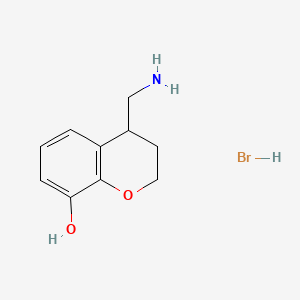
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
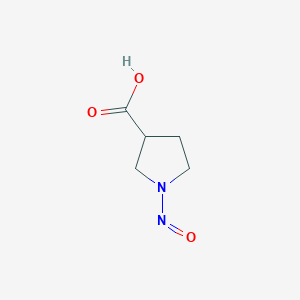
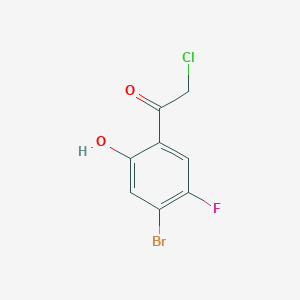
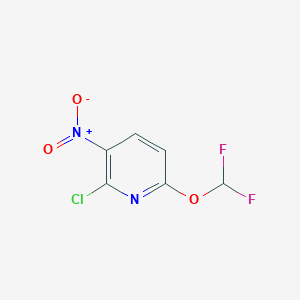
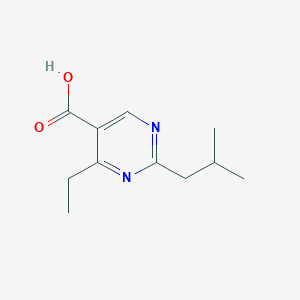
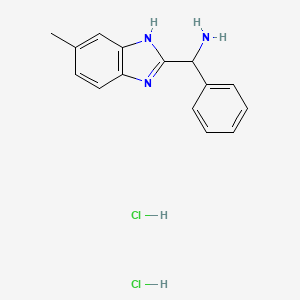


![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
